N-(2-butyl-2H-tetrazol-5-yl)-2-furamide
Description
N-(2-butyl-2H-tetrazol-5-yl)-2-furamide is a heterocyclic compound featuring a tetrazole ring substituted with a butyl group and a furamide moiety. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and diverse applications in pharmaceuticals, agrochemicals, and energetic materials .
Properties
IUPAC Name |
N-(2-butyltetrazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-2-3-6-15-13-10(12-14-15)11-9(16)8-5-4-7-17-8/h4-5,7H,2-3,6H2,1H3,(H,11,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBVNHWYAMIVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the tetrazole ring, aryl/heteroaryl groups, and linker regions. These variations influence physicochemical properties and biological activities.
Table 1: Structural and Functional Comparisons
| Compound Name | Structural Features | Key Properties/Applications | References |
|---|---|---|---|
| N-(2-butyl-2H-tetrazol-5-yl)-2-furamide | Butyl-substituted tetrazole + furamide | Potential metabolic stability, drug development | |
| N-(2-ethyl-2H-tetrazol-5-yl)-4-fluorobenzamide | Ethyl substituent + fluorobenzamide | Enhanced pharmacological activity | |
| N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide | Phenylethyl linker + isopropyl-tetrazole | Antioxidant, antimicrobial | |
| N-(5-Amino-2-methoxyphenyl)-2-furamide | Methoxy-phenyl + furamide | Anticancer activity | |
| 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide | Fluorine at benzamide ortho position + propyl-tetrazole | Position-dependent pharmacodynamics |
Key Observations :
- Alkyl Chain Length : The butyl group in the target compound may confer higher lipophilicity compared to ethyl or propyl analogs, impacting bioavailability .
- Electron-Withdrawing Groups : Fluorine or nitro substituents (e.g., in N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide ) enhance metabolic stability and receptor binding .
- Heterocyclic Diversity: Furamide-containing analogs (e.g., N-(5-Amino-2-methoxyphenyl)-2-furamide ) exhibit distinct bioactivity compared to benzamide derivatives, likely due to furan’s electron-rich π-system .
Key Insights :
- Antimicrobial Potential: Phenylethyl and propan-2-yl tetrazole derivatives (e.g., ) show broad-spectrum activity, suggesting the target compound may share similar mechanisms.
- Energetic Materials: High-nitrogen analogs like 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole are used in explosives, though the furamide group in the target compound may prioritize pharmaceutical over energetic applications.
- Therapeutic Targets : Fluorinated benzamides (e.g., ) exhibit selectivity for enzymes like QR2 , implying the target compound’s furamide group could modulate similar pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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